molecular formula C17H12ClN3O2 B5686534 2-(4-chloro-3-nitrophenyl)-2,3-dihydro-1H-perimidine

2-(4-chloro-3-nitrophenyl)-2,3-dihydro-1H-perimidine

Cat. No.: B5686534
M. Wt: 325.7 g/mol
InChI Key: QNPAWQQYFSBQPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-chloro-3-nitrophenyl)-2,3-dihydro-1H-perimidine is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a perimidine core, which is a bicyclic structure containing nitrogen atoms, and is substituted with a 4-chloro-3-nitrophenyl group. The presence of both chloro and nitro substituents on the phenyl ring imparts distinct chemical properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-3-nitrophenyl)-2,3-dihydro-1H-perimidine typically involves the reaction of 4-chloro-3-nitroaniline with a suitable aldehyde or ketone under acidic or basic conditions. One common method involves the condensation of 4-chloro-3-nitroaniline with an aldehyde in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, to form the desired perimidine derivative. The reaction is usually carried out at elevated temperatures to facilitate the formation of the bicyclic structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the availability of starting materials, cost, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-3-nitrophenyl)-2,3-dihydro-1H-perimidine can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and nitro groups on the phenyl ring can participate in nucleophilic aromatic substitution reactions with nucleophiles such as amines, thiols, and alkoxides.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Oxidation Reactions: The perimidine core can be oxidized to form N-oxides using oxidizing agents such as hydrogen peroxide or peracids.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide, sodium ethoxide, or primary amines in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

    Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in acidic medium.

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an appropriate solvent.

Major Products

    Substitution: Formation of substituted perimidine derivatives with various functional groups.

    Reduction: Conversion of the nitro group to an amino group, yielding 2-(4-amino-3-chlorophenyl)-2,3-dihydro-1H-per

Properties

IUPAC Name

2-(4-chloro-3-nitrophenyl)-2,3-dihydro-1H-perimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClN3O2/c18-12-8-7-11(9-15(12)21(22)23)17-19-13-5-1-3-10-4-2-6-14(20-17)16(10)13/h1-9,17,19-20H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNPAWQQYFSBQPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)NC(NC3=CC=C2)C4=CC(=C(C=C4)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.